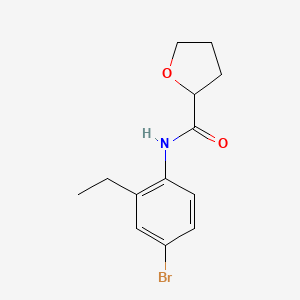
N-(4-bromo-2-ethylphenyl)oxolane-2-carboxamide
Overview
Description
N-(4-bromo-2-ethylphenyl)oxolane-2-carboxamide is a chemical compound with the molecular formula C10H12BrNO. It is also known by its IUPAC name, Acetamide, N-(4-bromo-2-ethylphenyl)-. This compound is characterized by the presence of a bromine atom attached to an ethyl-substituted phenyl ring, which is further connected to a tetrahydrofuran ring through a carboxamide linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-ethylphenyl)oxolane-2-carboxamide typically involves the reaction of 4-bromo-2-ethylphenylamine with tetrahydrofuran-2-carboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the carboxamide bond. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-ethylphenyl)oxolane-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromine-containing by-products.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are used under basic conditions.
Major Products Formed
Oxidation: Bromine-containing by-products.
Reduction: Corresponding amines.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
N-(4-bromo-2-ethylphenyl)oxolane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-ethylphenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the carboxamide group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Alfuzosin hydrochloride: N-(3-((4-Amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)tetrahydro-2-furancarboxamide hydrochloride.
Cyclazosin hydrochloride: Another compound with a similar tetrahydrofuran carboxamide structure.
Uniqueness
N-(4-bromo-2-ethylphenyl)oxolane-2-carboxamide is unique due to the presence of the bromine atom and the specific substitution pattern on the phenyl ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
N-(4-bromo-2-ethylphenyl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-2-9-8-10(14)5-6-11(9)15-13(16)12-4-3-7-17-12/h5-6,8,12H,2-4,7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAATJVBOQCDCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NC(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-[4-(methylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4180343.png)
![6-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4180366.png)



![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4180397.png)
![2-{4-[(2-FURYLCARBONYL)AMINO]PHENYL}ACETIC ACID](/img/structure/B4180401.png)
![N-{3-[(CARBAMOYLAMINO)CARBONYL]THIOPHEN-2-YL}-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B4180405.png)
![4-({[(5-methyl-3-thienyl)carbonyl]amino}methyl)benzoic acid](/img/structure/B4180406.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B4180407.png)
METHANONE](/img/structure/B4180409.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4180414.png)
![N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-(2-NITROPHENYL)ACETAMIDE](/img/structure/B4180419.png)
![N-{4-[(4-CHLOROPHENYL)SULFAMOYL]PHENYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B4180426.png)
